molecular formula C27H33NO6 B1246237 Penigequinolone A CAS No. 180045-91-4

Penigequinolone A

Cat. No. B1246237
M. Wt: 467.6 g/mol
InChI Key: CVWJKBJRSZXDIW-WIAMJCSFSA-N
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Description

Penigequinolone A is an insecticidal alkaloid with a complex structure, including a highly modified 10-carbon prenyl group, derived from natural product biosynthesis. It is a notable example of the intricate modifications that natural products undergo, particularly through prenylation, to gain biological activity and structural complexity (Zou et al., 2015).

Synthesis Analysis

The synthesis of Penigequinolone A involves an iterative prenylation mechanism catalyzed by two aromatic prenyltransferases, PenI and PenG, found in the gene cluster of Penicillium thymicola. This process includes an initial Friedel-Crafts alkylation yielding dimethylallyl quinolone, followed by dehydrogenation and a second alkylation, culminating in the formation of yaequinolone C, a direct precursor to Penigequinolone A (Zou et al., 2015).

Molecular Structure Analysis

The structure of Penigequinolone A incorporates a p-methoxyphenylquinolinone skeleton fused with a pyran ring. Its relative stereochemistry has been determined through spectroscopic studies, including various NMR experiments and NOE experiments, highlighting its complex structural features which contribute to its biological activity (Uchida et al., 2005).

Chemical Reactions and Properties

Penigequinolone A and related compounds undergo various chemical reactions, including epoxide rearrangements catalyzed by Brønsted acid enzymes, which play a crucial role in the biosynthesis of quinolone alkaloids. These reactions are significant for generating complexity in natural products, as they can introduce new carbon centers and ring systems under physiological conditions (Zou et al., 2016).

Physical Properties Analysis

Although specific physical properties of Penigequinolone A are not detailed in the available literature, the study of its molecular structure and chemical properties can infer its physical characteristics. Typically, the physical properties such as solubility, melting point, and optical rotation would depend on the specific functional groups and stereochemistry of the compound.

Chemical Properties Analysis

Penigequinolone A exhibits potent insecticidal activity, which can be attributed to its unique chemical structure. The chemical properties, such as reactivity and interaction with biological targets, are influenced by its complex molecular framework, including the prenylated quinolone core and the stereochemical arrangement. The understanding of these properties is crucial for exploring the potential of Penigequinolone A and related compounds in various biological applications (Zou et al., 2015; Uchida et al., 2005).

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Biosynthesis Research .

Summary of the Application

Penigequinolone A is involved in the biosynthesis of quinolone alkaloids, which are found in diverse types of organisms . These secondary metabolites exhibit a variety of useful biological activities, including antibacterial, antimalarial, antiviral, and antitumor activities .

Methods of Application or Experimental Procedures

The investigation of the aspoquinolone/penigequinolone biosynthetic pathways has revealed a number of unique mechanisms involved in the formation of the family of natural products . This includes a highly unconventional dehydrogenation-mediated elongation of a prenyl chain and subsequent cationic epoxide rearrangements of the hydroxylated prenyl chain .

Results or Outcomes

The research has led to the discovery of a hemocyanin-like protein AsqI from the Aspergillus nidulans aspoquinolone biosynthetic pathway that forms viridicatins . This is achieved through the conversion of the cyclopenin-type 6,7-bicyclic system into the viridicatin-type 6,6-bicyclic core .

Application as a Pollen Growth Inhibitor

Specific Scientific Field

This application falls under the field of Botany .

Summary of the Application

Penigequinolone A is cited as a pollen growth inhibitor .

Results or Outcomes

Application as a Nematicide

Specific Scientific Field

This application falls under the field of Pest Control .

Summary of the Application

Penigequinolone A is an alkaloid isolated from Penicillium and has been found to be lethal to certain nematodes .

Results or Outcomes

Penigequinolone A is lethal to P. penetrans (LD 50 = 100 mg/L) but has no effect on C. elegans at concentrations up to 1000 mg/L .

Application in Plant Growth

Specific Scientific Field

This application falls under the field of Botany .

Summary of the Application

Penigequinolone A has been found to accelerate the root growth of rice seedlings .

Results or Outcomes

Penigequinolone A accelerates the root growth of rice seedlings in a dose-dependent manner .

Application in Enzyme-Catalyzed Cationic Epoxide Rearrangements

Specific Scientific Field

This application falls under the field of Biochemistry .

Summary of the Application

Penigequinolone A is involved in enzyme-catalyzed cationic epoxide rearrangements in quinolone alkaloid biosynthesis .

Methods of Application or Experimental Procedures

PenF from the penigequinolone pathway catalyzes a cationic epoxide rearrangement under physiological conditions to generate a quaternary carbon center . AsqO from the aspoquinolone pathway catalyzes a 3-exo-tet cyclization to forge a cyclopropane-tetrahydrofuran ring system .

Results or Outcomes

The discovery of these new epoxide-modifying enzymes further highlights the versatility of epoxides in complexity generation during natural product biosynthesis .

properties

IUPAC Name

(3R,4R)-4,5-dihydroxy-3-methoxy-4-(4-methoxyphenyl)-6-[(E)-2-[(2S)-2,5,5-trimethyloxan-2-yl]ethenyl]-1,3-dihydroquinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H33NO6/c1-25(2)14-15-26(3,34-16-25)13-12-17-6-11-20-21(22(17)29)27(31,23(33-5)24(30)28-20)18-7-9-19(32-4)10-8-18/h6-13,23,29,31H,14-16H2,1-5H3,(H,28,30)/b13-12+/t23-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVWJKBJRSZXDIW-WIAMJCSFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC(OC1)(C)C=CC2=C(C3=C(C=C2)NC(=O)C(C3(C4=CC=C(C=C4)OC)O)OC)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CCC(CO1)(C)C)/C=C/C2=C(C3=C(C=C2)NC(=O)[C@@H]([C@]3(C4=CC=C(C=C4)OC)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H33NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017599
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Penigequinolone A

CAS RN

180045-91-4
Record name Penigequinolone A
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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